4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-
Description
4(3H)-Quinazolinone derivatives are a class of heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone features a 2-methylphenyl substituent at position 3 and an (acetyloxy)methyl group at position 2. The acetyloxy group at position 2 introduces ester functionality, which may influence hydrolysis rates and bioavailability compared to other substituents .
The synthesis of this compound likely involves condensation of anthranilic acid derivatives with acetylated reagents, followed by substitution reactions at position 2, as demonstrated in methods using 5(4H)-oxazolones or hydrazine hydrate .
Properties
CAS No. |
52589-77-2 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl acetate |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-3-6-10-16(12)20-17(11-23-13(2)21)19-15-9-5-4-8-14(15)18(20)22/h3-10H,11H2,1-2H3 |
InChI Key |
WEOHSYXMUZOVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Formation
The quinazolinone scaffold is typically synthesized via cyclization of anthranilic acid derivatives. A widely adopted protocol involves:
- Acylation of anthranilic acid : Anthranilic acid reacts with chloroacetonitrile in methanol under basic conditions (e.g., sodium methoxide) to form 2-chloromethyl-4(3H)-quinazolinone.
- Substitution at the 3-position : The chloromethyl intermediate undergoes nucleophilic substitution with 2-methylaniline to introduce the 2-methylphenyl group.
- Acetylation : The hydroxymethyl derivative (formed via hydrolysis of the chloromethyl group) is acetylated using acetic anhydride to install the acetyloxy moiety.
Key Reaction Conditions :
- Solvent: Anhydrous methanol or ethanol.
- Temperature: 60–80°C for substitution; room temperature for acetylation.
- Yield: 55–70% for the final step.
Benzoxazinone Intermediate Route
Synthesis via Benzoxazinone Cyclization
This method leverages benzoxazinones as intermediates for constructing the quinazolinone core:
- Formation of benzoxazinone : Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-benzo[d]oxazin-4-one.
- Ring-opening with amines : The benzoxazinone is treated with 2-methylaniline in chloroform under reflux to yield 3-(2-methylphenyl)-4(3H)-quinazolinone.
- Functionalization : The hydroxymethyl group is introduced at position 2 via Mannich reaction, followed by acetylation.
Advantages :
- High regioselectivity due to steric and electronic effects of the 2-methylphenyl group.
- Scalable to multi-gram quantities.
Limitations :
- Requires strict anhydrous conditions to prevent hydrolysis of intermediates.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation enhances reaction efficiency for time-sensitive steps:
- Cyclocondensation : Anthranilic acid, 2-methylbenzaldehyde, and acetic anhydride are irradiated at 120°C for 15 minutes to form the quinazolinone core.
- Post-modification : The acetyloxy methyl group is introduced via a two-step process:
Performance Metrics :
Metal-Free Acid-Promoted Synthesis
Green Chemistry Approach
A solvent-free method employs concentrated HCl as a catalyst:
- Cyclocondensation : Anthranilic acid reacts with 2-methylbenzaldehyde in glacial acetic acid at 100°C for 6 hours.
- Oxidative elimination : The dihydroquinazolinone intermediate is dehydrogenated using iodine to yield the aromatic quinazolinone.
- Acetylation : The hydroxymethyl group is acetylated under mild conditions (acetic anhydride, pyridine).
Environmental Benefits :
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclization | Chloroacetonitrile substitution | 55–70 | 8–12 h | High |
| Benzoxazinone Route | Benzoxazinone ring-opening | 60–75 | 24–48 h | Moderate |
| Microwave-Assisted | Microwave irradiation | 62 | 15–30 min | Low |
| Acid-Promoted | Solvent-free cyclocondensation | 68 | 6 h | High |
Mechanistic Insights :
- The acetyloxy methyl group’s introduction is most efficient via Mitsunobu reaction (using DIAD and PPh3) or direct acetylation of hydroxymethyl precursors.
- Steric hindrance from the 2-methylphenyl group necessitates elevated temperatures for substitutions at position 3.
Challenges and Optimization Strategies
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anticonvulsant and antimalarial activities .
Comparison with Similar Compounds
Table 1: Substituent Effects at Positions 2 and 3
Key Observations :
- Position 2 : The (acetyloxy)methyl group in the target compound provides ester functionality, which may undergo hydrolysis to yield hydroxymethyl derivatives, enhancing metabolic interactions . In contrast, methoxymethyl () or halogenated substituents () alter stability and electronic properties.
- Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in ) exhibit stronger antifungal activity due to enhanced electrophilicity .
Key Findings :
- Anti-Inflammatory Activity : Bromine and methyl groups at position 3 () significantly inhibit protein denaturation, with IC₅₀ values comparable to ibuprofen.
- Antioxidant Activity : Methoxy and methyl groups enhance radical scavenging, likely due to electron-donating effects .
- Antifungal Activity : Halogenation at position 7 (e.g., UR-9825 in ) or fluorophenyl at position 3 () improves potency against filamentous fungi.
Structure-Activity Relationships (SAR)
Position 2 :
- Ester Groups : (Acetyloxy)methyl may improve prodrug characteristics, as esters are prone to hydrolysis, releasing active metabolites .
- Halogenated Substituents : Chloroethyl () increases electrophilicity but may reduce metabolic stability.
Position 3 :
Biological Activity
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)- is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. The compound's unique structure, characterized by an acetyloxy methyl group and a 2-methylphenyl substituent, enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 294.31 g/mol. The presence of functional groups significantly influences its reactivity and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2O3 |
| Molecular Weight | 294.31 g/mol |
| Structure Type | Quinazolinone |
Antimicrobial Activity
Research has demonstrated that derivatives of 4(3H)-quinazolinone exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies indicate that certain derivatives can effectively combat pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of 4(3H)-quinazolinone derivatives has also been explored. In vitro assays reveal that these compounds can induce apoptosis in cancer cell lines, suggesting their role as potential chemotherapeutic agents. The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of cancer cell proliferation .
The biological activity of 4(3H)-quinazolinone is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acetyloxy group facilitates hydrogen bonding, enhancing binding affinity with biological targets. This interaction can lead to modulation of enzyme activities, such as acetylcholinesterase inhibition, which is relevant for neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of several quinazolinone derivatives against clinical isolates. Results indicated that compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains .
- Anticancer Assay : In a study assessing the cytotoxic effects on human breast cancer cells (MCF-7), derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .
Comparison with Similar Compounds
The unique structure of 4(3H)-quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)- allows for comparison with other quinazolinone derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Methyl-3-phenylquinazolin-4-one | Quinazolinone | Antimicrobial properties |
| 6-Chloro-2-methylquinazolin-4-one | Quinazolinone | Anticancer activity |
| 2-(4-Methoxyphenyl)quinazolin-4-one | Quinazolinone | Antifungal activity |
The modifications in the acetyloxy methyl substitution enhance the biological activity compared to other quinazolinones by improving interactions with biological targets .
Q & A
Q. What are the established synthetic routes for 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone?
Methodological Answer: The synthesis typically involves cyclization of methyl 2-acylaminobenzoate derivatives with amine hydrochlorides in the presence of phosphorus pentoxide (P₂O₅) and N,N-dimethylcyclohexylamine at 180°C . Alternative methods include:
- Condensation with ethyl chloroacetate : Reaction of 4(3H)-quinazolinone with ethyl chloroacetate in dried acetone under reflux, catalyzed by K₂CO₃, yielding 3-(ethoxycarbonylmethyl) derivatives (86% yield) .
- DABCO-catalyzed synthesis : One-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines under solvent-free conditions, achieving high yields .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|
| P₂O₅-amine mixture | P₂O₅, N,N-dimethylcyclohexylamine | 60-75 | |
| Ethyl chloroacetate route | K₂CO₃ in acetone | 86 | |
| DABCO catalysis | DABCO, solvent-free | 85-95 |
Q. How is structural characterization performed for this compound?
Methodological Answer: Structural elucidation relies on:
Q. What biological activities have been reported for this compound and its derivatives?
Methodological Answer: Reported activities include:
- Anti-inflammatory : Evaluated via carrageenan-induced paw edema in mice (e.g., 30-50% inhibition at 50 mg/kg) .
- Analgesic : Assessed using p-benzoquinone-induced writhing tests (e.g., 40% reduction in writhing) .
- Anticholinesterase : IC₅₀ values of 2-10 μM against acetylcholinesterase (AChE) using Ellman’s assay .
- Antibacterial/Antifungal : Tested via MIC assays against S. aureus (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for synthesizing 3-substituted derivatives?
Methodological Answer: Key factors include:
Q. What methodological considerations are critical in evaluating acetylcholinesterase inhibition?
Methodological Answer: Ellman’s assay requires:
Q. How do structural modifications (e.g., substituent position) influence anti-inflammatory activity?
Methodological Answer:
Q. Table 2: Substituent Effects on Anti-inflammatory Activity
| Substituent | % Edema Inhibition (50 mg/kg) | Reference |
|---|---|---|
| 2-Methylphenyl | 50 | |
| 4-Methoxyphenyl | 35 | |
| 2-Hydroxyphenyl | 25 |
Q. How can researchers address contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation time for AChE assays) .
- Structural analogs : Compare activities of 3-(2-methylphenyl) vs. 3-(2-chlorophenyl) derivatives, where chloro substitution reduces antibacterial potency (MIC = 32 µg/mL vs. 8 µg/mL) .
- Solubility : Use DMSO at ≤1% v/v to avoid cytotoxicity artifacts .
Q. What computational tools are suitable for predicting SAR (Structure-Activity Relationships)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
